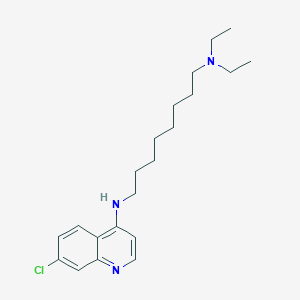
1,8-Octanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom and an octanediamine chain with diethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-4-quinolinecarboxylic acid and 1,8-octanediamine.
Formation of Intermediate: The carboxylic acid group of 7-chloro-4-quinolinecarboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 1,8-octanediamine in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Diethylation: The final step involves the diethylation of the amine groups using diethyl sulfate (DES) under controlled conditions to yield 1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its structural similarity to chloroquine. It may also exhibit antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and materials, including polymers and dyes.
作用机制
The mechanism of action of 1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Primaquine: An antimalarial drug with a different side chain but a similar quinoline core.
Uniqueness
1,8-Octanediamine, N’-(7-chloro-4-quinolinyl)-N,N-diethyl- is unique due to its specific substitution pattern and the presence of the octanediamine chain with diethyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
CAS 编号 |
188803-25-0 |
|---|---|
分子式 |
C21H32ClN3 |
分子量 |
361.9 g/mol |
IUPAC 名称 |
N-(7-chloroquinolin-4-yl)-N',N'-diethyloctane-1,8-diamine |
InChI |
InChI=1S/C21H32ClN3/c1-3-25(4-2)16-10-8-6-5-7-9-14-23-20-13-15-24-21-17-18(22)11-12-19(20)21/h11-13,15,17H,3-10,14,16H2,1-2H3,(H,23,24) |
InChI 键 |
HRIUXTURLSACND-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
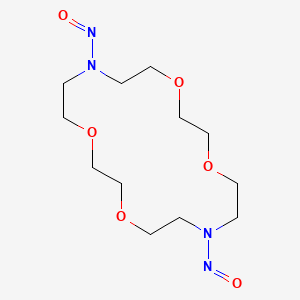
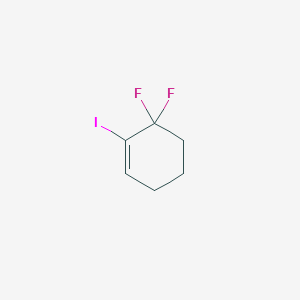

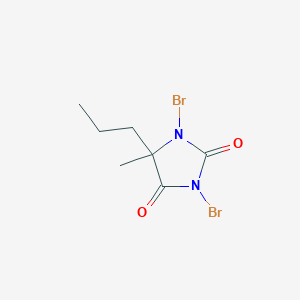
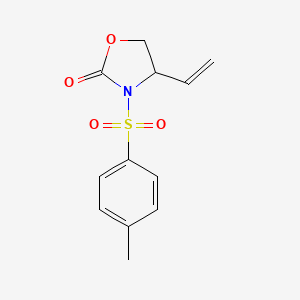
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)


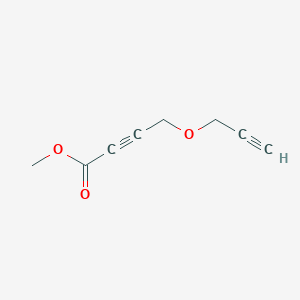
![5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14252076.png)
